molecular formula C11H12F2O2 B8288136 2-(2,3-Difluorophenethyl)-1,3-dioxolane

2-(2,3-Difluorophenethyl)-1,3-dioxolane

Cat. No.: B8288136
M. Wt: 214.21 g/mol
InChI Key: HWRYZIVXGGSHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenethyl)-1,3-dioxolane is a fluorinated cyclic ether characterized by a 1,3-dioxolane ring substituted with a phenethyl group bearing fluorine atoms at the 2- and 3-positions of the phenyl ring. This structural motif confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-[2-(2,3-difluorophenyl)ethyl]-1,3-dioxolane

InChI

InChI=1S/C11H12F2O2/c12-9-3-1-2-8(11(9)13)4-5-10-14-6-7-15-10/h1-3,10H,4-7H2

InChI Key

HWRYZIVXGGSHBW-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

The following table and analysis compare 2-(2,3-Difluorophenethyl)-1,3-dioxolane with structurally related compounds, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
2-(2,3-Difluorophenethyl)-1,3-dioxolane 2,3-difluorophenethyl C₁₁H₁₁F₂O₂ 222.21 High lipophilicity, moderate metabolic stability Pharmaceutical intermediates, polymer science
2-(3,4-Difluorophenyl)-1,3-dioxolane 3,4-difluorophenyl C₉H₇F₂O₂ 188.15 Enhanced electronegativity, thermal stability Organic synthesis building block
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-difluorophenoxyethyl C₁₁H₁₁F₂O₃ 238.20 Polar ether linkage, reactive dioxolane ring Medicinal chemistry (enzyme inhibition)
Doxophylline Theophylline-methyl C₁₁H₁₄N₄O₄ 266.25 Poor hepatic metabolism, bronchodilator Asthma treatment
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 4-fluorophenyl, 3-chloropropyl C₁₂H₁₄ClFO₂ 244.69 Liquid state, halogenated reactivity Polymer precursor, agrochemicals

Substituent Effects on Physicochemical Properties

  • Fluorine Position: The 2,3-difluorophenethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs, enhancing membrane permeability. In contrast, the 3,4-difluorophenyl derivative (CAS 773101-62-5) exhibits stronger intermolecular interactions due to adjacent fluorine atoms, improving thermal stability .
  • Phenethyl vs. Phenyl : The phenethyl spacer in the target compound extends the distance between the dioxolane ring and aromatic system, reducing steric hindrance and enabling conformational flexibility. This contrasts with 2-(3,4-difluorophenyl)-1,3-dioxolane, where direct phenyl substitution limits rotational freedom .
  • Halogenation : The 3-chloropropyl substituent in 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane introduces electrophilic reactivity, facilitating nucleophilic substitution reactions in polymer synthesis .

Pharmacological and Metabolic Behavior

  • Metabolic Stability: Doxophylline (a theophylline-dioxolane hybrid) undergoes minimal hepatic metabolism, with 95% excreted unchanged. This contrasts with non-fluorinated dioxolanes, which often show faster metabolic clearance. The target compound’s fluorinated phenethyl group likely confers similar resistance to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.